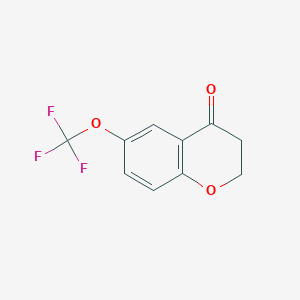

6-(Trifluoromethoxy)chroman-4-one

Beschreibung

BenchChem offers high-quality 6-(Trifluoromethoxy)chroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethoxy)chroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(trifluoromethoxy)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSZDWIFBBPUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of 6-(trifluoromethoxy)chroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(trifluoromethoxy)chroman-4-one is a fluorinated heterocyclic compound belonging to the chromanone class. The incorporation of a trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of molecules. This guide provides a detailed overview of the known and predicted physicochemical properties of 6-(trifluoromethoxy)chroman-4-one, alongside general experimental protocols for their determination. Due to the limited availability of experimental data for this specific compound, predicted values from reputable computational models are included to provide a comprehensive profile.

Physicochemical Properties

A summary of the core physicochemical properties of 6-(trifluoromethoxy)chroman-4-one is presented below. It is important to note that while the molecular weight and formula are based on its chemical structure, other values are computationally predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 232.16 g/mol | --INVALID-LINK--[1] |

| Predicted Melting Point | 55.3 °C | Predicted |

| Predicted Boiling Point | 314.7 °C | Predicted |

| Predicted Water Solubility | 155.8 mg/L (at 25 °C) | Predicted |

| Predicted pKa (most acidic) | 13.1 | Predicted |

| Predicted logP | 2.6 | Predicted |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are general protocols applicable to chromanone derivatives.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the compound into the open end of a capillary tube to a height of 2-3 mm.

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20 °C per minute for a preliminary rapid determination of the approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat again, but at a slower rate of 1-2 °C per minute, starting from about 20 °C below the approximate melting point observed in the first run.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.

Boiling Point Determination

For high-boiling liquids, a micro-boiling point determination method is often employed to minimize the amount of sample required.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a few drops of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in a Thiele tube or heating bath, making sure the rubber band is above the level of the heating fluid.

-

Heat the apparatus gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is expelled.

-

Continue heating until a rapid and continuous stream of bubbles is observed, indicating the liquid has reached its boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles slows and the liquid begins to be drawn back into the capillary tube.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or rotator

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, buffer).

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original solubility based on the dilution factor.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a compound.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker or titration vessel

-

Magnetic stirrer and stir bar

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Place the solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized titrant, adding small increments and recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Analytical instrument (e.g., HPLC, UV-Vis) for concentration determination

Procedure:

-

Prepare pre-saturated n-octanol and aqueous phases by shaking them together and allowing them to separate.

-

Dissolve a known amount of the compound in one of the phases.

-

Add a known volume of the second phase to create a two-phase system.

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

Synthesis Workflow

Caption: General synthetic workflow for 6-(trifluoromethoxy)chroman-4-one.

Biological Activity Context

While specific biological activity data for 6-(trifluoromethoxy)chroman-4-one is not extensively documented, the chroman-4-one scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include:

-

Anticancer Activity: Many chroman-4-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2]

-

Antimicrobial Activity: The chroman-4-one core is found in compounds with antibacterial and antifungal properties.[3]

-

Anti-inflammatory Effects: Some derivatives have shown potential as anti-inflammatory agents.[3]

-

Enzyme Inhibition: Chroman-4-ones have been investigated as inhibitors of various enzymes, such as sirtuin 2 (SIRT2), which is implicated in aging-related diseases.[4]

-

Antiparasitic Activity: Certain chroman-4-one analogs have shown activity against parasites like Trypanosoma brucei and Leishmania infantum.[5]

The trifluoromethoxy group in 6-(trifluoromethoxy)chroman-4-one is expected to modulate these activities by altering the electronic properties, lipophilicity, and metabolic stability of the molecule. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 6-(trifluoromethoxy)chroman-4-one for researchers and drug development professionals. While experimental data is currently limited, the provided predicted values and general experimental protocols offer a strong starting point for further investigation. The established biological relevance of the chroman-4-one scaffold suggests that 6-(trifluoromethoxy)chroman-4-one is a promising candidate for further exploration in various therapeutic areas. It is recommended that the predicted properties be validated through rigorous experimental studies to fully characterize this compound for its potential applications.

References

- 1. 6-(trifluoromethoxy)chroman-4-one 95% | CAS: 874774-49-9 | AChemBlock [achemblock.com]

- 2. enamine.net [enamine.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

6-(trifluoromethoxy)chroman-4-one CAS number and chemical data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(trifluoromethoxy)chroman-4-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential biological significance based on the activities of structurally related compounds.

Core Chemical Data

CAS Number: 874774-49-9[1]

Synonyms: 2,3-Dihydro-6-(trifluoromethoxy)-4H-1-benzopyran-4-one

The fundamental chemical and physical properties of 6-(trifluoromethoxy)chroman-4-one are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇F₃O₃ | [1] |

| Molecular Weight | 232.16 g/mol | [1] |

| Appearance | Not specified (likely a solid) | |

| Purity | Typically available at ≥95% | [1] |

Synthesis and Experimental Protocols

General Synthesis of Chroman-4-ones

A widely used method for the synthesis of the chroman-4-one scaffold is the intramolecular oxa-Michael addition. This reaction typically proceeds via an initial aldol condensation between a 2'-hydroxyacetophenone and an aldehyde to form a chalcone intermediate, which then undergoes cyclization.

Reaction Scheme:

Caption: General synthetic route to 6-(trifluoromethoxy)chroman-4-one.

Detailed Experimental Protocol (Adapted from similar syntheses):

-

Reaction Setup: To a solution of 2'-hydroxy-5'-(trifluoromethoxy)acetophenone (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of a base (e.g., potassium hydroxide or sodium hydroxide).

-

Aldehyde Addition: To this mixture, add an aqueous solution of formaldehyde (1.1 eq) dropwise at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The product may precipitate out of the solution or can be extracted using an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data for 6-(trifluoromethoxy)chroman-4-one are not widely available in the public domain. However, based on the known spectral characteristics of related chroman-4-one derivatives, the expected data are summarized below.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (multiplets), methylene protons adjacent to the carbonyl group (triplet), and methylene protons adjacent to the oxygen atom (triplet). |

| ¹³C NMR | Carbonyl carbon, aromatic carbons (including the one bearing the trifluoromethoxy group, which will show a quartet due to C-F coupling), and aliphatic carbons of the dihydropyranone ring. |

| IR Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) stretch, C-O-C ether linkage, and C-F bonds of the trifluoromethoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (232.16 g/mol ), along with characteristic fragmentation patterns. |

Potential Biological Activity and Signaling Pathways

While specific biological studies on 6-(trifluoromethoxy)chroman-4-one are limited, the broader class of chroman-4-one derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.[2][3] The introduction of a trifluoromethoxy group can significantly enhance properties such as metabolic stability and cell permeability, making this compound a person of interest for further investigation.

Potential Therapeutic Areas:

-

Anticancer Activity: Many chroman-4-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] The potential mechanism of action could involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

-

Antimicrobial Properties: The chroman-4-one scaffold is present in numerous natural and synthetic compounds with antibacterial and antifungal activities.[2]

-

Enzyme Inhibition: Substituted chroman-4-ones have been identified as inhibitors of various enzymes, including sirtuins (SIRT2), which are implicated in aging and neurodegenerative diseases.[5][6]

Potential Signaling Pathway Involvement:

Based on the activities of related compounds, 6-(trifluoromethoxy)chroman-4-one could potentially modulate various signaling pathways. The diagram below illustrates a hypothetical workflow for investigating the biological activity of this compound.

Caption: Workflow for investigating the biological activity of the compound.

Conclusion

6-(Trifluoromethoxy)chroman-4-one represents a promising scaffold for the development of novel therapeutic agents. Its chemical properties, combined with the known biological activities of the chroman-4-one class, make it a valuable target for further research in medicinal chemistry and pharmacology. The synthesis is achievable through established methodologies, and future studies should focus on obtaining detailed experimental data and exploring its biological effects in various disease models.

References

- 1. achemblock.com [achemblock.com]

- 2. mdpi.com [mdpi.com]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 6-(Trifluoromethoxy)chroman-4-one in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led medicinal chemists to explore privileged scaffolds—molecular frameworks that consistently exhibit biological activity across a range of targets. The chroman-4-one core is one such esteemed structure, found in a variety of natural products and synthetic compounds with diverse pharmacological properties.[1][2] When functionalized with bioisosteric groups that enhance drug-like properties, the therapeutic potential of this scaffold is significantly amplified. This technical guide focuses on 6-(trifluoromethoxy)chroman-4-one, a molecule that marries the versatile chroman-4-one core with the advantageous trifluoromethoxy group, and explores its potential in medicinal chemistry. While 6-(trifluoromethoxy)chroman-4-one is currently utilized primarily as a synthetic intermediate, its structural motifs suggest significant therapeutic promise.[3][4] This document will delve into the synthesis, known biological activities of its constituent parts and analogues, and future perspectives for its application in drug discovery.

The Trifluoromethoxy Group: A Key to Enhanced Pharmacokinetics and Potency

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that can dramatically improve a molecule's therapeutic profile.[5][6]

The trifluoromethoxy group is a potent electron-withdrawing substituent, which can influence a molecule's acidity, basicity, and reactivity.[7] In the context of drug design, its primary advantages include:

-

Enhanced Lipophilicity : The -OCF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability.[5][7]

-

Metabolic Stability : The high strength of the carbon-fluorine bonds makes the trifluoromethoxy group exceptionally stable to metabolic degradation by enzymes, often leading to a longer half-life for drug candidates.[5][7]

-

Modulation of Physicochemical Properties : The combination of the lipophilic moiety with the polarity of the oxygen atom allows for the fine-tuning of a compound's partition coefficient (logP), which is crucial for optimizing membrane permeability and overall pharmacokinetic behavior.[3]

-

Improved Target Binding : The electronegativity of the trifluoromethoxy group can lead to more favorable interactions with biological targets, such as hydrogen bonding and electrostatic interactions, potentially increasing binding affinity and potency.[3]

The Chroman-4-one Scaffold: A Privileged Structure in Drug Discovery

Chroman-4-one and its derivatives are a class of heterocyclic compounds that are widely recognized as "privileged structures" in medicinal chemistry.[1][2] This designation stems from their ability to serve as ligands for a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[2]

Structurally, chroman-4-one consists of a benzene ring fused to a dihydropyranone ring.[2] This rigid, bicyclic system provides a versatile framework for the attachment of various substituents, allowing for the modulation of its biological activity.[8] Chroman-4-one derivatives have been reported to exhibit a remarkable array of therapeutic effects, including:

-

Anticancer activity[2]

-

Antioxidant properties[2]

-

Anti-inflammatory effects[2]

-

Antidiabetic potential[2]

-

Neuroprotective effects[2]

The diverse biological activities of the chroman-4-one scaffold make it a highly attractive starting point for the design of novel therapeutic agents.

Synthesis of 6-(Trifluoromethoxy)chroman-4-one

While a specific, detailed protocol for the synthesis of 6-(trifluoromethoxy)chroman-4-one is not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on well-established methods for the synthesis of chroman-4-one derivatives. A common and effective method is the intramolecular oxa-Michael addition of a 2'-hydroxychalcone precursor.

The key starting material for this synthesis is 1-(2-hydroxy-5-(trifluoromethoxy)phenyl)ethanone . This compound can be reacted with a suitable aldehyde in a Claisen-Schmidt condensation to form the corresponding 2'-hydroxychalcone. Subsequent base-catalyzed cyclization of the chalcone yields the desired 6-(trifluoromethoxy)chroman-4-one.

Below is a representative experimental protocol for the synthesis of a chroman-4-one derivative, which can be adapted for the synthesis of 6-(trifluoromethoxy)chroman-4-one.

Experimental Protocol: Representative Synthesis of a Chroman-4-one Derivative

This protocol is based on the general procedure for the synthesis of 2-alkyl-chroman-4-ones via a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[1]

Materials:

-

Substituted 2'-hydroxyacetophenone (e.g., 1-(2-hydroxy-5-(trifluoromethoxy)phenyl)ethanone)

-

Appropriate aldehyde (e.g., formaldehyde or its equivalent)

-

Diisopropylamine (DIPA)

-

Ethanol (EtOH)

-

Dichloromethane (CH2Cl2)

-

10% Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Brine

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a solution of the substituted 2'-hydroxyacetophenone (1.0 equiv) in ethanol, add the appropriate aldehyde (1.1 equiv) and diisopropylamine (1.1 equiv).

-

Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

-

After cooling, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired chroman-4-one derivative.

Potential Biological Activities and Therapeutic Targets

While there is a lack of specific biological data for 6-(trifluoromethoxy)chroman-4-one in the public domain, the known activities of closely related analogues provide a strong indication of its therapeutic potential. The combination of the trifluoromethoxy group and the chroman-4-one scaffold suggests that this compound could be a promising candidate for a variety of therapeutic applications.

Potential as SIRT2 Inhibitors

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that are involved in a variety of cellular processes, including aging, metabolism, and inflammation. SIRT2, in particular, has emerged as a promising therapeutic target for neurodegenerative diseases and cancer.[10] Several substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[10]

The table below summarizes the SIRT2 inhibitory activity of some substituted chroman-4-one derivatives, highlighting the structure-activity relationships (SAR) that have been established for this class of compounds.[10]

Table 1: SIRT2 Inhibitory Activity of Substituted Chroman-4-one Derivatives [10]

| Compound | R2 | R6 | R8 | % Inhibition at 200 µM | IC50 (µM) |

| 1a | n-pentyl | Cl | Br | 88 | 4.5 |

| 1c | n-pentyl | Br | Br | >90 | 1.5 |

| 1k | n-propyl | Cl | Br | 76 | 10.6 |

| 1l | n-heptyl | Cl | Br | 57 | >50 |

| 3a (chromone) | n-pentyl | Cl | Br | 82 | 5.5 |

Data extracted from Friden-Saxin et al., J. Med. Chem. 2012, 55, 15, 7104-7113.[10]

The SAR studies indicate that substitution at the 2-, 6-, and 8-positions of the chroman-4-one ring is crucial for SIRT2 inhibitory activity.[10] Specifically, an alkyl chain of three to five carbons at the 2-position and larger, electron-withdrawing groups at the 6- and 8-positions are favorable for high potency.[10] Given that the trifluoromethoxy group is strongly electron-withdrawing, 6-(trifluoromethoxy)chroman-4-one fits this profile and could potentially be a potent SIRT2 inhibitor.

Anticancer and Antioxidant Potential

Derivatives of the closely related chromone scaffold bearing a trifluoromethyl group have been synthesized and evaluated for their cytotoxic and antioxidant activities.[11]

Table 2: In Vitro Cytotoxic Activity of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide Derivatives [11]

| Compound | A-549 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) |

| 4h | 22.09 | 6.40 ± 0.26 |

| Standard Drug | - | - |

Data extracted from a study on trifluoromethyl-substituted chromones.[11]

These findings suggest that the incorporation of a trifluoromethyl group can lead to significant anticancer activity.[11] The trifluoromethoxy group in 6-(trifluoromethoxy)chroman-4-one is expected to confer similar, if not enhanced, biological properties.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved in the study of 6-(trifluoromethoxy)chroman-4-one and its derivatives, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the synthesis of chroman-4-one derivatives.

Caption: A potential mechanism of action via SIRT2 inhibition.

Conclusion and Future Directions

6-(Trifluoromethoxy)chroman-4-one stands at the intersection of two highly significant motifs in medicinal chemistry: the privileged chroman-4-one scaffold and the pharmacokinetically advantageous trifluoromethoxy group. While currently serving as a building block in chemical synthesis, the structural characteristics of this molecule strongly suggest its potential as a lead compound for the development of novel therapeutics.

Future research should focus on the following areas:

-

Dedicated Synthesis and Characterization : The development and publication of a robust and scalable synthesis for 6-(trifluoromethoxy)chroman-4-one is a critical first step.

-

Biological Screening : A comprehensive biological evaluation of 6-(trifluoromethoxy)chroman-4-one against a panel of relevant therapeutic targets is warranted. Based on the activities of its analogues, initial screening efforts could focus on its potential as a SIRT2 inhibitor, an anticancer agent, or an antimicrobial compound.

-

Analogue Synthesis and SAR Studies : The synthesis and evaluation of a library of derivatives based on the 6-(trifluoromethoxy)chroman-4-one scaffold would be invaluable for establishing clear structure-activity relationships and optimizing potency and selectivity.

-

Mechanism of Action Studies : Should promising biological activity be identified, detailed mechanistic studies will be necessary to elucidate the specific molecular targets and signaling pathways involved.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 6-(trifluoromethoxy)chroman-4-one 95% | CAS: 874774-49-9 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 6. 1-(2-HYDROXY-5-TRIFLUOROMETHOXY-PHENYL)-ETHANONE CAS#: 146575-64-6 [amp.chemicalbook.com]

- 7. Synthesis of novel functional polycyclic chromones through Michael addition and double cyclizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Expeditious access of chromone analogues via a Michael addition-driven multicomponent reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. nepjol.info [nepjol.info]

- 10. Reaction system and method for generating flavanone by cyclization of 2'-hydroxy chalcone - Eureka | Patsnap [eureka.patsnap.com]

- 11. 6-(Trifluoromethyl)chroman-4-one [myskinrecipes.com]

Structural Analysis of 6-(Trifluoromethoxy)chroman-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 6-(trifluoromethoxy)chroman-4-one, a fluorinated derivative of the chroman-4-one scaffold. Chroman-4-ones are a significant class of heterocyclic compounds recognized for their wide range of biological activities, including potential as anticancer, antioxidant, and anti-inflammatory agents. The introduction of a trifluoromethoxy group at the 6-position is anticipated to modulate the compound's physicochemical properties and biological activity. This document outlines the predicted structural and spectroscopic characteristics of 6-(trifluoromethoxy)chroman-4-one, a proposed synthetic route, and a discussion of its potential biological relevance based on the known activities of related chroman-4-one derivatives.

Molecular Structure and Properties

6-(trifluoromethoxy)chroman-4-one possesses a core chroman-4-one structure, which consists of a benzene ring fused to a dihydropyranone ring. The key structural feature is the trifluoromethoxy (-OCF₃) group substituted at the 6-position of the aromatic ring. This electron-withdrawing group is expected to influence the electron density distribution of the aromatic system and the reactivity of the entire molecule.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇F₃O₃ |

| Molecular Weight | 232.16 g/mol |

| CAS Number | 874774-49-9 |

| Appearance | Predicted to be a solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents. |

| LogP (Predicted) | ~2.5 - 3.5 |

Spectroscopic Analysis (Predicted)

Due to the limited availability of experimental data, the following spectroscopic characteristics are predicted based on the analysis of similar chroman-4-one structures and computational modeling.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons of the chroman-4-one core.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | d | 1H | H-5 |

| ~7.2 - 7.4 | dd | 1H | H-7 |

| ~7.1 - 7.2 | d | 1H | H-8 |

| ~4.5 - 4.7 | t | 2H | H-2 (CH₂) |

| ~2.8 - 3.0 | t | 2H | H-3 (CH₂) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the carbon framework of the molecule, with the trifluoromethoxy and carbonyl carbons being particularly noteworthy.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | C-4 (C=O) |

| ~155 - 160 | C-8a |

| ~145 - 150 (q) | C-6 (-OCF₃) |

| ~120 - 130 | Aromatic CH |

| ~115 - 125 (q) | -OCF₃ |

| ~110 - 120 | C-4a |

| ~65 - 70 | C-2 (CH₂) |

| ~35 - 40 | C-3 (CH₂) |

Note: The signal for the carbon attached to the -OCF₃ group and the -OCF₃ carbon itself are expected to appear as quartets due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 - 1700 | Strong | C=O (ketone) stretching |

| ~1600, ~1480 | Medium | C=C (aromatic) stretching |

| ~1250 - 1290 | Strong | C-O-C (ether) stretching |

| ~1150 - 1210 | Strong | C-F (trifluoromethoxy) stretching |

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

| m/z | Interpretation |

| 232 | [M]⁺ (Molecular ion) |

| 204 | [M - CO]⁺ |

| 149 | Retro-Diels-Alder fragmentation |

| 121 | Fragmentation of the benzofuran moiety |

Proposed Synthesis

A plausible synthetic route to 6-(trifluoromethoxy)chroman-4-one involves the intramolecular cyclization of a substituted phenoxypropanoic acid.

Experimental Protocol: Synthesis of 6-(trifluoromethoxy)chroman-4-one

Step 1: Synthesis of 3-(4-(trifluoromethoxy)phenoxy)propanoic acid

-

To a solution of 4-(trifluoromethoxy)phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.0 eq).

-

To this suspension, add β-propiolactone (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-(4-(trifluoromethoxy)phenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

To a flask containing a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, add 3-(4-(trifluoromethoxy)phenoxy)propanoic acid (1.0 eq).

-

Heat the reaction mixture to 80-100 °C with stirring for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-(trifluoromethoxy)chroman-4-one.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of 6-(trifluoromethoxy)chroman-4-one have not been extensively reported, the chroman-4-one scaffold is a well-established pharmacophore. Derivatives have shown a variety of biological effects, and the introduction of the trifluoromethoxy group may enhance potency and metabolic stability.

Sirtuin 2 (SIRT2) Inhibition

Several substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, a class III histone deacetylase.[1][2] SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis. Inhibition of SIRT2 is a promising strategy for cancer therapy.

Akt Signaling Pathway

The Akt (or Protein Kinase B) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[3] Dysregulation of this pathway is a hallmark of many cancers. Some studies suggest that chroman-4-one derivatives may exert their anticancer effects by modulating the Akt pathway.

Conclusion

6-(trifluoromethoxy)chroman-4-one is a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its structural and spectroscopic properties based on predictive methods. The proposed synthetic route offers a viable pathway for its preparation, enabling further investigation into its biological activities. The potential for this compound to modulate key signaling pathways, such as those involving SIRT2 and Akt, warrants further experimental validation and positions it as a molecule of interest for drug discovery programs, particularly in oncology and inflammatory diseases. Future studies should focus on the experimental verification of the data presented herein and a thorough evaluation of the compound's pharmacological profile.

References

- 1. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

Theoretical Analysis of 6-(Trifluoromethoxy)chroman-4-one: A Guide to Understanding its Molecular Structure

Abstract: This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of chroman-4-one derivatives, with a specific focus on the yet-to-be-characterized 6-(trifluoromethoxy)chroman-4-one. While no dedicated theoretical or experimental structural studies have been published for this specific molecule, this document outlines a robust framework for its future investigation. By leveraging established computational chemistry protocols and data from closely related analogs, we present a clear pathway for researchers, scientists, and drug development professionals to understand and predict the structural and electronic properties of this compound. This guide includes proposed methodologies, expected data, and a visual representation of the computational workflow.

Introduction

Chroman-4-ones are a significant class of heterocyclic compounds that form the core scaffold of many biologically active molecules, including flavonoids and various synthetic therapeutic agents. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[1][2] The substitution pattern on the chroman-4-one ring system plays a crucial role in determining its biological efficacy and mechanism of action.[3][4]

The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position is of particular interest due to the unique electronic properties it imparts. The high electronegativity and lipophilicity of the -OCF₃ group can significantly influence the molecule's stability, reactivity, and pharmacokinetic profile. To date, literature searches reveal a gap in the specific theoretical and experimental structural analysis of 6-(trifluoromethoxy)chroman-4-one. This guide aims to bridge that gap by proposing a detailed theoretical study based on methodologies successfully applied to analogous compounds.

Proposed Methodologies for Theoretical Study

To elucidate the molecular structure and electronic properties of 6-(trifluoromethoxy)chroman-4-one, a combination of computational chemistry methods is recommended. The following protocols are based on established practices for the theoretical investigation of chromone and chroman-4-one derivatives.[5]

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is the most common and reliable method for predicting the geometry and electronic properties of organic molecules.

Experimental Protocol:

-

Initial Structure Generation: A 3D model of 6-(trifluoromethoxy)chroman-4-one will be constructed using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: The initial structure will be optimized to find its lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT.

-

Basis Set Selection: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that provides a good balance between accuracy and computational cost for molecules of this size. The diffuse functions (++) are important for describing the lone pairs of electrons on oxygen and fluorine atoms, and the polarization functions (d,p) allow for more flexibility in describing the shape of the electron orbitals.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the structure is a stable point on the potential energy surface.

-

Data Extraction: From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles will be extracted.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density.

Experimental Protocol:

-

Wavefunction Generation: A wavefunction file will be generated from the optimized DFT calculation.

-

Topological Analysis: The wavefunction will be analyzed using software such as AIMAll or Multiwfn to identify bond critical points (BCPs) and ring critical points (RCPs).

-

Property Calculation: For each BCP, key properties such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the ellipticity (ε) will be calculated. These parameters provide insight into the nature and strength of the chemical bonds.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack.

Experimental Protocol:

-

MEP Calculation: The MEP will be calculated from the optimized DFT wavefunction.

-

Surface Mapping: The calculated electrostatic potential will be mapped onto the molecule's electron density surface. Red regions will indicate areas of negative potential (electron-rich), while blue regions will indicate areas of positive potential (electron-poor).

Predicted Quantitative Data

While experimental data for 6-(trifluoromethoxy)chroman-4-one is unavailable, we can predict the expected ranges for its structural parameters based on published data for similar chroman-4-one derivatives. The following table summarizes these predicted values.

| Parameter | Predicted Value Range | Description |

| Bond Lengths (Å) | ||

| C=O | 1.21 - 1.23 | Carbonyl bond in the pyranone ring. |

| C-O (ether) | 1.36 - 1.38 | Ether linkage in the pyranone ring. |

| C-O (-OCF₃) | 1.35 - 1.37 | Bond between the benzene ring and the trifluoromethoxy group. |

| C-F | 1.32 - 1.34 | Carbon-fluorine bonds in the trifluoromethoxy group. |

| C-C (aromatic) | 1.38 - 1.41 | Carbon-carbon bonds within the benzene ring. |

| Bond Angles (°) ** | ||

| O=C-C | 120 - 123 | Angle around the carbonyl carbon. |

| C-O-C (ether) | 116 - 119 | Angle of the ether oxygen in the pyranone ring. |

| C-O-C (-OCF₃) | 117 - 120 | Angle of the ether oxygen in the trifluoromethoxy group. |

| F-C-F | 107 - 109 | Angles within the trifluoromethyl group. |

| Dihedral Angles (°) ** | ||

| C-C-O-C (-OCF₃) | 0 or 180 (approx.) | Describes the orientation of the -OCF₃ group relative to the benzene ring. |

Note: These values are illustrative and are based on the analysis of various substituted chroman-4-one and trifluoromethyl-containing aromatic compounds. Actual values will need to be determined by the proposed computational studies.

Visualization of Computational Workflow

The logical flow of the proposed theoretical study can be visualized as follows:

Caption: Proposed computational workflow for the theoretical study of 6-(trifluoromethoxy)chroman-4-one.

Conclusion

While direct experimental or theoretical data on the molecular structure of 6-(trifluoromethoxy)chroman-4-one is currently absent from the scientific literature, this guide provides a comprehensive and robust framework for its future investigation. The proposed methodologies, including DFT calculations, QTAIM analysis, and MEP mapping, are well-established for this class of compounds and are expected to yield valuable insights into its structural and electronic properties. The predicted data and visualized workflow serve as a valuable resource for researchers initiating studies on this promising molecule. The elucidation of its molecular structure will be a critical step in understanding its potential biological activity and in the rational design of new therapeutic agents based on the chroman-4-one scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 6-(Trifluoromethoxy)chroman-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-(trifluoromethoxy)chroman-4-one in various matrices. The protocols are based on established analytical techniques for structurally related compounds, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties of 6-(trifluoromethoxy)chroman-4-one is provided below to aid in method development.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₇F₃O₃ | |

| Molecular Weight | 248.16 g/mol | |

| Appearance | White to off-white solid | Based on similar chromanone structures. |

| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol, DMSO), sparingly soluble in water. | The trifluoromethoxy group increases lipophilicity. |

| UV λmax | ~254 nm and ~280 nm | Predicted based on the chromanone core, though empirical determination is necessary.[1] |

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 6-(trifluoromethoxy)chroman-4-one in bulk materials or simple formulations where high sensitivity is not required.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV/Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

Reference standard of 6-(trifluoromethoxy)chroman-4-one

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid. Gradient: May be required for complex matrices. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 6-(trifluoromethoxy)chroman-4-one reference standard in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

-

Determine the concentration of 6-(trifluoromethoxy)chroman-4-one in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

Caption: HPLC-UV workflow for quantification.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of 6-(trifluoromethoxy)chroman-4-one in complex matrices such as biological fluids or environmental samples.

Experimental Protocol

1. Instrumentation and Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (IS), e.g., a deuterated analog or a structurally similar compound not present in the sample.

2. LC-MS/MS Conditions:

| Parameter | Condition |

| Column | C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 20% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Precursor Ion (Q1): m/z 249.0; Product Ions (Q3): To be determined by infusion of the standard (e.g., fragments corresponding to the loss of CO, CF₃). |

| Collision Energy | To be optimized for each transition. |

3. Standard and Sample Preparation:

-

Standard and IS Stock Solutions (1 mg/mL): Prepare in methanol.

-

Working Standard Solutions: Prepare serial dilutions in the initial mobile phase containing a fixed concentration of the internal standard.

-

Sample Preparation (e.g., Plasma): Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove matrix components. Evaporate the supernatant/eluate and reconstitute in the initial mobile phase containing the internal standard.

4. Data Analysis:

-

Quantify using the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

Workflow Diagram

Caption: HPLC-MS/MS workflow for quantification.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of 6-(trifluoromethoxy)chroman-4-one if it is thermally stable and sufficiently volatile. Derivatization may be required to improve its chromatographic properties.[2]

Experimental Protocol

1. Instrumentation and Materials:

-

GC-MS system with a capillary column

-

Non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Solvent for injection (e.g., ethyl acetate)

2. GC-MS Conditions:

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split |

| Injection Volume | 1 µL |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic fragment ions. Full scan for initial identification. |

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Prepare in ethyl acetate.

-

Working Standard Solutions: Prepare serial dilutions in ethyl acetate.

-

Sample Preparation: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. Concentrate the extract and dissolve in ethyl acetate.

4. Data Analysis:

-

Identify the analyte by its retention time and mass spectrum.

-

For quantification in SIM mode, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

Workflow Diagram

Caption: GC-MS workflow for quantification.

Summary of Quantitative Parameters

The following table summarizes typical performance characteristics that can be expected from the described methods. These values will require experimental validation for 6-(trifluoromethoxy)chroman-4-one.

| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 1 ng/mL | ~0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL | ~0.05 - 5 ng/mL | ~0.5 - 50 ng/mL |

| Precision (%RSD) | < 5% | < 15% | < 15% |

| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 85 - 115% |

| Selectivity | Moderate | High | High |

| Throughput | High | Medium | Medium |

Disclaimer: These protocols are intended as a starting point for method development. Optimization and validation are essential for any specific application.

References

Application Notes and Protocols for 6-(trifluoromethoxy)chroman-4-one in In Vitro Cancer Cell Line Studies

Note to the Reader: As of the current date, a comprehensive review of published scientific literature reveals a significant lack of specific data regarding the application of 6-(trifluoromethoxy)chroman-4-one in in vitro cancer cell line studies. While the broader class of chromanone derivatives has been a subject of interest in anticancer research, specific experimental data, including quantitative analyses of cytotoxic effects, detailed mechanisms of action, and established protocols for this particular compound, are not available in the public domain.

The following application notes and protocols are therefore presented as a generalized framework based on the study of analogous chromanone structures. These should be considered as a starting point for investigation and will require substantial optimization and validation for the specific compound 6-(trifluoromethoxy)chroman-4-one. It is imperative for researchers to conduct initial dose-response studies and mechanism-of-action screenings to adapt these general procedures.

Introduction

Chromanone scaffolds are prevalent in a variety of biologically active natural products and synthetic compounds, demonstrating a wide range of pharmacological activities, including anticancer properties. The introduction of a trifluoromethoxy group at the 6-position of the chroman-4-one core is hypothesized to enhance metabolic stability and cell permeability, potentially leading to improved cytotoxic activity against cancer cells. This document provides a general overview of potential applications and suggested experimental protocols for the initial in vitro evaluation of 6-(trifluoromethoxy)chroman-4-one as an anticancer agent.

Potential Applications

Based on the activities of related chromanone derivatives, 6-(trifluoromethoxy)chroman-4-one could be investigated for the following applications in cancer cell line studies:

-

Evaluation of Cytotoxicity and Antiproliferative Effects: Determining the compound's ability to inhibit the growth of and kill various cancer cell lines.

-

Investigation of Apoptosis Induction: Assessing whether the compound induces programmed cell death in cancer cells.

-

Cell Cycle Analysis: Determining if the compound causes arrest at specific phases of the cell cycle, thereby inhibiting cell division.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by the compound to exert its anticancer effects.

Data Presentation (Hypothetical Data for Illustrative Purposes)

Should preliminary studies be conducted, all quantitative data should be summarized in clearly structured tables. The following are examples of how such data could be presented.

Table 1: Hypothetical IC50 Values of 6-(trifluoromethoxy)chroman-4-one in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |

| A549 | Lung Carcinoma | 48 | Data to be determined |

| HeLa | Cervical Carcinoma | 48 | Data to be determined |

| HCT116 | Colon Carcinoma | 48 | Data to be determined |

Table 2: Hypothetical Cell Cycle Distribution Analysis in A549 Cells Treated with 6-(trifluoromethoxy)chroman-4-one for 24h

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |

| Compound (IC50) | Data to be determined | Data to be determined | Data to be determined |

| Compound (2x IC50) | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed, generalized protocols that would need to be adapted and optimized for 6-(trifluoromethoxy)chroman-4-one.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of 6-(trifluoromethoxy)chroman-4-one that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

6-(trifluoromethoxy)chroman-4-one (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of 6-(trifluoromethoxy)chroman-4-one in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with 6-(trifluoromethoxy)chroman-4-one.

Materials:

-

Cancer cell lines

-

6-well plates

-

6-(trifluoromethoxy)chroman-4-one

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

-

Treat the cells with 6-(trifluoromethoxy)chroman-4-one at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. (Annexin V-FITC positive, PI negative cells are early apoptotic; Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of 6-(trifluoromethoxy)chroman-4-one on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

6-(trifluoromethoxy)chroman-4-one

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with 6-(trifluoromethoxy)chroman-4-one as described in the apoptosis assay protocol.

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 300 µL of cold PBS.

-

While vortexing gently, add 700 µL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the general experimental workflow and a hypothetical signaling pathway that could be investigated.

Caption: General workflow for in vitro evaluation of a novel compound.

Caption: Hypothetical PI3K/Akt apoptosis pathway modulation.

Disclaimer: The information provided in this document is for research purposes only and is intended for a scientific audience. The protocols are generalized and have not been validated for 6-(trifluoromethoxy)chroman-4-one. All laboratory work should be conducted under appropriate safety guidelines and institutional regulations. The hypothetical data and pathways are illustrative and should not be considered as established facts.

Application Notes and Protocols: Testing the Antimicrobial Effects of 6-(trifluoromethoxy)chroman-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the antimicrobial properties of the novel compound, 6-(trifluoromethoxy)chroman-4-one. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and provide a basis for further investigation into the compound's mechanism of action.

Introduction

Chroman-4-ones are a class of heterocyclic compounds recognized for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1] Notably, various derivatives of chroman-4-one have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi.[1][2] The emergence of antimicrobial resistance necessitates the exploration of new chemical entities for the development of effective therapeutic agents.[3][4] This document details the experimental setup for assessing the antimicrobial potential of 6-(trifluoromethoxy)chroman-4-one, a novel derivative.

Materials and Reagents

2.1. Test Compound:

-

6-(trifluoromethoxy)chroman-4-one (synthesis to be performed as per relevant organic chemistry protocols)

-

Dimethyl sulfoxide (DMSO, sterile, for stock solution preparation)

2.2. Microbial Strains: A representative panel of clinically relevant microorganisms should be selected, including:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Staphylococcus epidermidis[1][3][4]

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa[1][4], Salmonella enteritidis[3][4]

-

Fungi (Yeast): Candida albicans (e.g., ATCC 90028)[1][3][4][5]

2.3. Media and Reagents:

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Mueller-Hinton Agar (MHA) for bacteria

-

Sabouraud Dextrose Agar (SDA) for fungi

-

Phosphate-buffered saline (PBS, sterile)

-

0.5 McFarland turbidity standard

-

Positive control antibiotics (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

-

Negative control (vehicle, e.g., DMSO)

2.4. Equipment:

-

Laminar flow hood

-

Incubator (35-37°C for bacteria, 30°C for fungi)

-

Spectrophotometer or nephelometer

-

Micropipettes and sterile tips

-

Sterile 96-well microtiter plates

-

Petri dishes

-

Autoclave

Experimental Protocols

Preparation of Test Compound Stock Solution

-

Accurately weigh 10 mg of 6-(trifluoromethoxy)chroman-4-one.

-

Dissolve the compound in 1 mL of sterile DMSO to prepare a 10 mg/mL stock solution.

-

Further dilute the stock solution with the appropriate sterile broth (MHB or RPMI-1640) to achieve the desired starting concentration for the assays. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent toxicity to the microorganisms.

Preparation of Microbial Inoculum

-

From a fresh culture (18-24 hours old) on an appropriate agar plate (MHA for bacteria, SDA for fungi), select 3-5 isolated colonies.

-

Transfer the colonies to a tube containing 5 mL of sterile PBS.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

-

Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][3][4][6]

-

Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the highest concentration of the test compound to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

Add 100 µL of the prepared microbial inoculum to each well.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the vehicle, e.g., DMSO). Also include a sterility control (broth only).

-

Incubate the plates at the appropriate temperature (37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

-

Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot-inoculate the aliquot onto an appropriate agar plate (MHA for bacteria, SDA for fungi).

-

Incubate the plates at the appropriate temperature for 24-48 hours.

-

The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Agar Disk Diffusion Assay

The Kirby-Bauer disk diffusion susceptibility test is a qualitative method to assess the antimicrobial activity of a compound.[7]

-

Prepare a lawn of the test microorganism on an MHA plate by evenly streaking a sterile cotton swab dipped in the adjusted inoculum (0.5 McFarland) over the entire surface of the agar.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of 6-(trifluoromethoxy)chroman-4-one onto the surface of the agar.

-

Gently press the disks to ensure complete contact with the agar.

-

Include positive control (disks with a standard antibiotic) and negative control (disks with the vehicle) disks.

-

Invert the plates and incubate at the appropriate temperature for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 6-(trifluoromethoxy)chroman-4-one

| Microorganism | Strain (ATCC) | MIC (µg/mL) | Positive Control (µg/mL) |

| Staphylococcus aureus | 29213 | Gentamicin: | |

| Staphylococcus epidermidis | Gentamicin: | ||

| Escherichia coli | 25922 | Gentamicin: | |

| Pseudomonas aeruginosa | Gentamicin: | ||

| Salmonella enteritidis | Gentamicin: | ||

| Candida albicans | 90028 | Amphotericin B: |

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of 6-(trifluoromethoxy)chroman-4-one

| Microorganism | Strain (ATCC) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | 29213 | |

| Staphylococcus epidermidis | ||

| Escherichia coli | 25922 | |

| Pseudomonas aeruginosa | ||

| Salmonella enteritidis | ||

| Candida albicans | 90028 |

Table 3: Zone of Inhibition Diameters for 6-(trifluoromethoxy)chroman-4-one

| Microorganism | Strain (ATCC) | Zone of Inhibition (mm) | Positive Control (mm) |

| Staphylococcus aureus | 29213 | Gentamicin: | |

| Staphylococcus epidermidis | Gentamicin: | ||

| Escherichia coli | 25922 | Gentamicin: | |

| Pseudomonas aeruginosa | Gentamicin: | ||

| Salmonella enteritidis | Gentamicin: | ||

| Candida albicans | 90028 | Amphotericin B: |

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be investigated if the compound shows significant activity.

Caption: Experimental workflow for antimicrobial susceptibility testing.

Caption: Potential antimicrobial mechanisms of action for investigation.

Interpretation and Further Steps

The results from these assays will provide a preliminary assessment of the antimicrobial activity of 6-(trifluoromethoxy)chroman-4-one. A potent compound will exhibit low MIC and MBC/MFC values and large zones of inhibition.

Further studies may include:

-

Time-kill assays: To determine the rate at which the compound kills the microbial cells.

-

Mechanism of action studies: Investigating the specific cellular targets of the compound, such as cell wall synthesis, protein synthesis, or DNA replication.

-

Toxicity assays: Evaluating the cytotoxic effects of the compound on mammalian cell lines to determine its therapeutic index.

-

In vivo efficacy studies: Testing the compound's effectiveness in animal models of infection.

These detailed protocols and application notes provide a robust starting point for the comprehensive evaluation of 6-(trifluoromethoxy)chroman-4-one as a potential new antimicrobial agent.

References

- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asm.org [asm.org]

6-(Trifluoromethoxy)chroman-4-one: An Intermediate with Potential in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethoxy)chroman-4-one is a heterocyclic compound belonging to the chromanone class of molecules. While specific, detailed applications and dedicated synthesis protocols for this particular intermediate in the public domain are limited, the broader class of chroman-4-one derivatives has garnered significant interest in medicinal chemistry. These derivatives are recognized as privileged structures, meaning they are molecular frameworks that can bind to multiple biological targets, making them valuable starting points for drug discovery. The trifluoromethoxy group is a key substituent known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, suggesting that 6-(trifluoromethoxy)chroman-4-one is a promising, albeit currently under-documented, intermediate for the synthesis of novel therapeutics.

This document provides an overview of the potential applications of 6-(trifluoromethoxy)chroman-4-one based on the known biological activities of structurally related chroman-4-one derivatives and outlines general synthetic methodologies.

Potential Therapeutic Applications

Research into various substituted chroman-4-ones has revealed a wide array of pharmacological activities, suggesting potential therapeutic avenues for compounds derived from 6-(trifluoromethoxy)chroman-4-one.

Table 1: Reported Biological Activities of Chroman-4-one Derivatives

| Therapeutic Area | Biological Target/Activity | Reference Compounds |

| Oncology | Anticancer activity against various cell lines | 3-(3/4-(2-aryl-2-oxoethoxy)arylidene)chroman/thiochroman-4-one derivatives |

| Neurodegenerative Diseases | Sirtuin 2 (SIRT2) Inhibition | 6,8-disubstituted-2-alkylchroman-4-ones |

| Inflammatory Diseases | Anti-inflammatory effects | General chroman-4-one derivatives |

| Infectious Diseases | Antimicrobial and antifungal activity | 7-hydroxychroman-4-one and its derivatives |

| Parasitic Diseases | Antiparasitic activity | Chroman-4-one analogues |

General Experimental Protocols

Synthesis of the Chroman-4-one Ring System

A common and efficient method for constructing the chroman-4-one core is through an intramolecular cyclization of a precursor molecule.

Protocol: Synthesis of a Chroman-4-one Derivative